molecular formula C14H18N2O7S B087188 Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester CAS No. 121-94-8

Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester

Cat. No.: B087188
CAS No.: 121-94-8
M. Wt: 358.37 g/mol
InChI Key: XNVPROHJLYURRG-FOWTUZBSSA-N
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Description

Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is a complex organic compound with the molecular formula C14H18N2O7S and a molecular weight of 358.37 g/mol . This compound is characterized by the presence of a butanedioic acid backbone, a sulfophenyl hydrazono group, and diethyl ester functionalities. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-sulfophenylhydrazine with butanedioic acid. This reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the formation of the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then subjected to esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This step converts the carboxylic acid groups into diethyl ester groups, resulting in the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of both the hydrazone formation and esterification steps. Industrial production also involves rigorous purification processes, including recrystallization and chromatography, to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives, which can further react to form different products.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used in the study of enzyme kinetics and as a probe to investigate the mechanisms of enzyme-catalyzed reactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, this compound is used in the manufacture of dyes and pigments. Its ability to form stable, colored complexes with metals makes it useful in the textile and printing industries.

Mechanism of Action

The mechanism of action of Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester involves its interaction with various molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. Additionally, the sulfonic acid group can participate in ionic interactions with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.

    Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diisopropyl ester: Contains isopropyl ester groups, leading to different steric and electronic properties.

    Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-dibutyl ester: Features butyl ester groups, affecting its solubility and reactivity.

Uniqueness

Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its diethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making it versatile in various applications.

Properties

CAS No.

121-94-8

Molecular Formula

C14H18N2O7S

Molecular Weight

358.37 g/mol

IUPAC Name

4-[(2E)-2-(1,4-diethoxy-1,4-dioxobutan-2-ylidene)hydrazinyl]benzenesulfonic acid

InChI

InChI=1S/C14H18N2O7S/c1-3-22-13(17)9-12(14(18)23-4-2)16-15-10-5-7-11(8-6-10)24(19,20)21/h5-8,15H,3-4,9H2,1-2H3,(H,19,20,21)/b16-12+

InChI Key

XNVPROHJLYURRG-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)O)/C(=O)OCC

SMILES

CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC

121-94-8

Origin of Product

United States

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